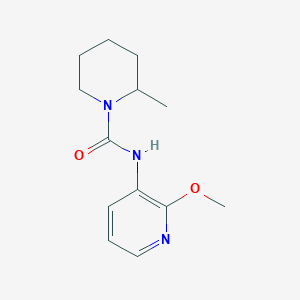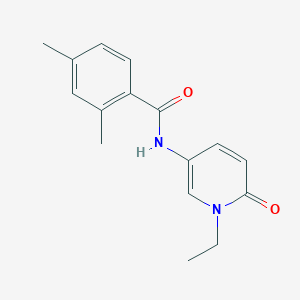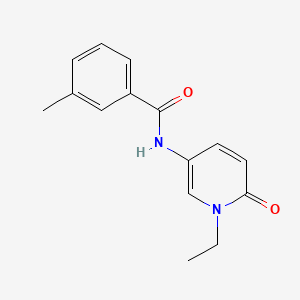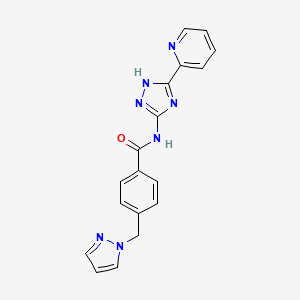![molecular formula C13H16BrNO B7527636 N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide](/img/structure/B7527636.png)
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, also known as BDDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BDDPA is a type of amide that has a cyclobutyl ring attached to a 3-bromophenyl group, and it is commonly used as a reagent in organic synthesis.
Applications De Recherche Scientifique
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has been widely used in scientific research as a reagent for organic synthesis. It has been utilized in the synthesis of various compounds such as cyclobutyl-containing heterocycles and amino acid derivatives. N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide has also been used in the synthesis of biologically active compounds such as potential anticancer agents and antibacterial agents.
Mécanisme D'action
The mechanism of action of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is not well understood, but it is believed to act as a nucleophile in organic reactions. The cyclobutyl ring attached to the 3-bromophenyl group can undergo ring-opening reactions, which allows for the formation of new carbon-carbon bonds. This property makes N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide useful in the synthesis of complex organic molecules.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. However, it has been reported that N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide in lab experiments is its high purity and yield. The optimized synthesis method allows for the production of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a purity of up to 99%. Another advantage is its versatility in organic synthesis, which allows for the synthesis of a wide range of compounds. However, one limitation is the limited information available on its toxicity and potential side effects, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. One area of interest is its potential as an antibacterial and anticancer agent. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of research is the development of new synthetic methods for N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide and its derivatives, which may lead to the discovery of new compounds with unique properties.
Conclusion
In conclusion, N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide, and it has been utilized in the synthesis of various compounds. While its mechanism of action and potential side effects are not well understood, it has shown promise as an antibacterial and anticancer agent. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide involves the reaction of 3-bromobenzylamine with cyclobutanone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an imine intermediate, which is then reduced with sodium borohydride to yield N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide. This method has been optimized to yield high purity N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide with a yield of up to 80%.
Propriétés
IUPAC Name |
N-[[1-(3-bromophenyl)cyclobutyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10(16)15-9-13(6-3-7-13)11-4-2-5-12(14)8-11/h2,4-5,8H,3,6-7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMBEYCKVWFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1(CCC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6-methyl-3,4-dihydro-2H-quinoline](/img/structure/B7527566.png)
![N-[2-(1-phenylpyrazol-4-yl)ethyl]-1-propanoyl-2,3-dihydroindole-5-carboxamide](/img/structure/B7527572.png)

![2-[(2,3-Dihydro-1-benzofuran-2-ylmethylamino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7527583.png)

![3-[2-(2-Methoxyphenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7527594.png)
![3-[[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7527614.png)
![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-5-(pyrrolidine-1-carbonyl)-1H-pyrrole-3-carboxamide](/img/structure/B7527629.png)
![3-[(3,4-dimethylphenyl)sulfonylamino]-N-[3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl]-N-methylpropanamide](/img/structure/B7527633.png)
![2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-ethylamino]-N-ethylacetamide](/img/structure/B7527645.png)

![N-[[6-(azepan-1-yl)pyridin-3-yl]methyl]-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B7527655.png)